molecular formula C23H21FN6O3S B2980085 4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 897619-74-8

4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2980085
CAS RN: 897619-74-8
M. Wt: 480.52
InChI Key: VQAUHZSFYDLIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H21FN6O3S and its molecular weight is 480.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Application : This compound, related to a series of novel derivatives, has been studied for its antioxidant and anticancer activities. Specifically, compounds with similar structural features have demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. Additionally, these compounds have been tested for anticancer activity against human glioblastoma and breast cancer cell lines, showing potential efficacy, particularly against glioblastoma.
  • Reference : Tumosienė et al. (2020).

Antiproliferative Activity

  • Application : The compound's structure is closely related to derivatives that have been synthesized to study their antiproliferative effects. These derivatives were found to inhibit the proliferation of endothelial and tumor cells, indicating potential utility in cancer research.
  • Reference : Ilić et al. (2011).

Serotonin 1A Receptor Studies

  • Application : Compounds with similar structural features have been used in brain imaging studies, particularly to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This indicates its potential application in neurological research and diagnostics.
  • Reference : Kepe et al. (2006).

Antimicrobial Activities

  • Application : Similar compounds have been synthesized and screened for their antimicrobial activities. These studies have revealed the potential of such compounds to act against various microorganisms, indicating their potential in developing new antimicrobial agents.
  • Reference : Başoğlu et al. (2013).

Synthesis and Characterization

  • Application : Research has focused on the synthesis and characterization of derivatives of this compound, exploring their chemical properties and potential biological activities. These studies contribute to understanding the compound's structure-activity relationships.
  • Reference : Helal et al. (2013).

Anti-Influenza Virus Activity

  • Application : Some derivatives have shown remarkable activity against the avian influenza virus, suggesting potential applications in antiviral research and therapy.
  • Reference : Hebishy et al. (2020).

properties

IUPAC Name

4-fluoro-N-[2-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O3S/c1-33-18-8-6-17(7-9-18)26-21(31)14-34-22-11-10-19-27-28-20(30(19)29-22)12-13-25-23(32)15-2-4-16(24)5-3-15/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAUHZSFYDLIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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